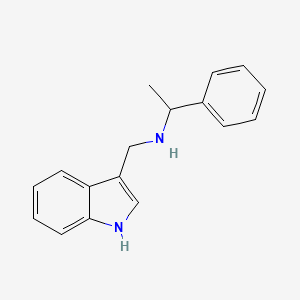

N-(1H-indol-3-ylmethyl)-1-phenylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1H-indol-3-ylmethyl)-1-phenylethanamine” is a compound that belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .

Synthesis Analysis

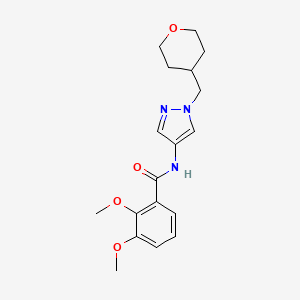

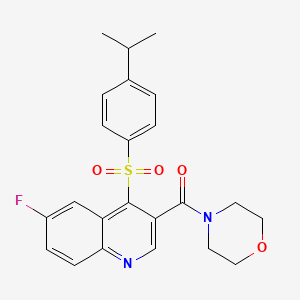

The synthesis of indole derivatives, such as “N-(1H-indol-3-ylmethyl)-1-phenylethanamine”, has been a subject of interest in recent years . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Applications De Recherche Scientifique

Cancer Research Tubulin Polymerization Inhibition

N-(1H-indol-3-ylmethyl)-1-phenylethanamine derivatives have been studied for their potential as tubulin polymerization inhibitors, which is a promising approach for cancer treatment. These compounds can arrest cancer cells in the G2/M phase and induce apoptosis in a dose-dependent manner, making them potential agents for further development of cancer therapies .

Synthetic Chemistry Fischer Indole Synthesis

This compound is also utilized in synthetic chemistry, particularly in the Fischer indole synthesis process. It serves as a precursor for creating complex indole derivatives which are prevalent moieties present in natural products and pharmaceuticals .

Pharmacology Biological Potential

Indole derivatives, including N-(1H-indol-3-ylmethyl)-1-phenylethanamine, exhibit diverse biological activities. They are of significant interest due to their pharmacological potential, including neuroprotective and anti-inflammatory properties .

Orientations Futures

The future directions for the study of “N-(1H-indol-3-ylmethyl)-1-phenylethanamine” and related compounds could involve further exploration of their biological activities and therapeutic potential . The development of novel methods of synthesis and the investigation of their mechanisms of action could also be areas of future research .

Mécanisme D'action

Target of Action

N-(1H-indol-3-ylmethyl)-1-phenylethanamine, a compound with an indole nucleus, is likely to interact with various biological targets. Indole derivatives have been found to inhibit tubulin polymerization , suggesting that tubulin could be a primary target. Tubulin is a globular protein and is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division .

Mode of Action

Related indole derivatives have been shown to inhibit tubulin polymerization . This suggests that N-(1H-indol-3-ylmethyl)-1-phenylethanamine might interact with tubulin in a similar way, potentially disrupting microtubule dynamics and thereby affecting cell division and other cellular processes.

Biochemical Pathways

The biochemical pathways affected by N-(1H-indol-3-ylmethyl)-1-phenylethanamine are likely to be those involving tubulin and microtubules. Disruption of tubulin polymerization can affect a variety of downstream cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . Additionally, indole compounds have been found to mediate bacterial persistence by increasing the protection of ribosomes during stress .

Pharmacokinetics

Indole compounds are generally known to be readily absorbed and distributed throughout the body . The metabolism and excretion of N-(1H-indol-3-ylmethyl)-1-phenylethanamine would likely depend on various factors, including its chemical structure and the specific metabolic pathways present in the organism.

Result of Action

The molecular and cellular effects of N-(1H-indol-3-ylmethyl)-1-phenylethanamine’s action would likely be related to its potential disruption of tubulin polymerization. This could lead to a variety of effects, including changes in cell shape, disruption of cell division, and alterations in intracellular transport . Additionally, if N-(1H-indol-3-ylmethyl)-1-phenylethanamine does indeed mediate bacterial persistence, it could potentially affect the survival of bacteria under stress conditions .

Propriétés

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13(14-7-3-2-4-8-14)18-11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,18-19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDBVPJGBQYKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-3-ylmethyl)-1-phenylethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)

![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)